molecular formula C9H6F3NO5 B3174776 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 954263-48-0

5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B3174776
CAS No.: 954263-48-0
M. Wt: 265.14 g/mol
InChI Key: OPNWZBDKQMKXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 It is characterized by the presence of a nitro group and a trifluoroethoxy group attached to a benzoic acid core

Preparation Methods

The synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 2-(2,2,2-trifluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

    Starting Material: 2-(2,2,2-trifluoroethoxy)benzoic acid

    Nitration: The starting material is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.

    Isolation: The resulting product is isolated and purified through recrystallization or other suitable purification techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and esters .

Scientific Research Applications

5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application and the nature of its interactions with molecular targets. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The trifluoroethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .

Comparison with Similar Compounds

5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-7-2-1-5(13(16)17)3-6(7)8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNWZBDKQMKXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.